2-Amino-6-methyl-5-nitropyridine
Overview
Description
2-Amino-6-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H7N3O2 . It is also known by other names such as 6-Amino-3-nitro-2-picoline, 6-methyl-5-nitropyridin-2-amine, and 2-amino-5-nitro-6-methylpyridine . The molecular weight of this compound is 153.14 g/mol .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature. For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of this compound via the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a nitro group at the 5-position, an amino group at the 2-position, and a methyl group at the 6-position . The InChI key for this compound is BGMZTBKXOFFTBJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction of this compound with hydrazine hydrate has been reported, which involves the addition of hydrazine hydrate at the N-C2 bond, followed by elimination of ammonia and reduction of the nitro group to amino .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 153.14 g/mol, a computed XLogP3-AA value of 0.7, one hydrogen bond donor count, and four hydrogen bond acceptor counts . The exact mass of this compound is 153.053826475 g/mol .Scientific Research Applications
Biogenic Amines and Nitrosamine Formation
Compounds like 2-Amino-6-methyl-5-nitropyridine may play a role in the study of biogenic amines and their conversion into nitrosamines, compounds known for their potential carcinogenicity. Research into biogenic amines, such as those found in fish, focuses on their formation, significance in food safety, and the conditions promoting their conversion into nitrosamines. The study by Bulushi et al. (2009) discusses the roles of various biogenic amines in intoxication, spoilage, and nitrosamine formation, highlighting the conditions that enhance or inhibit these processes (Bulushi et al., 2009).
Pharmacological Applications
Compounds structurally similar to this compound are often investigated for their potential pharmacological benefits. For instance, the research on spin-labeled conjugates of natural compounds with nitroxyl radicals shows promise for developing new pharmacological agents. These conjugates have demonstrated various enhancements in biological activity, including decreased toxicity and increased selective cytotoxicity, offering a pathway for creating novel treatments (Grigor’ev et al., 2014).
Amino Acid Analysis
The ninhydrin reaction, a fundamental method for analyzing amino acids, peptides, and proteins, represents a cornerstone in agricultural and biomedical sciences. Friedman (2004) provides a comprehensive review of the ninhydrin reaction's applications across various fields, underscoring its importance in detecting and quantifying amino acids and related compounds. This analytical technique could be relevant for studying this compound and its interactions with biological molecules (Friedman, 2004).
Safety and Hazards
2-Amino-6-methyl-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Properties
IUPAC Name |
6-methyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZTBKXOFFTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289772 | |
Record name | 2-Amino-6-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-62-2 | |
Record name | 6-Methyl-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22280-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 63855 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22280-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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